molecular formula C10H10Cl2O3 B1347336 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid CAS No. 1914-66-5

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid

Cat. No. B1347336
Key on ui cas rn: 1914-66-5
M. Wt: 249.09 g/mol
InChI Key: DVCPZLUILSFNDO-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

A 5 N aqueous NaOH solution (0.83 ml) was added to a solution of 2-(2,4-dichloro-phenoxy)-2-methyl-propionic acid ethyl ester (383 mg, 1.38 mmol) in MeOH (6 ml) at room temperature. The mixture was stirred at room temperature for four hours, and 1 N HCl (4.5 ml) and H2O were then added, followed by extraction with AcOEt (×2). The organic layers were combined and sequentially washed with H2O and saturated brine, and then dried over Na2SO4 and concentrated under reduced pressure to give 2-(2,4-dichloro-phenoxy)-2-methyl-propionic acid (359 mg).
Name
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
383 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6](=[O:19])[C:7]([O:10][C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=1[Cl:18])([CH3:9])[CH3:8])C.Cl.O>CO>[Cl:18][C:12]1[CH:13]=[C:14]([Cl:17])[CH:15]=[CH:16][C:11]=1[O:10][C:7]([CH3:9])([CH3:8])[C:6]([OH:19])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
0.83 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
383 mg
Type
reactant
Smiles
C(C)OC(C(C)(C)OC1=C(C=C(C=C1)Cl)Cl)=O
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with AcOEt (×2)
WASH
Type
WASH
Details
sequentially washed with H2O and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(OC(C(=O)O)(C)C)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 359 mg
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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